

PI3K-IN-55 western blot protocol for p-AKT

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Compound of Interest

Compound Name: PI3K-IN-55

Cat. No.: B15541076

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Application Notes:

Analysis of PI3K/AKT Pathway Inhibition by PI3K-IN-55 Using Western Blot for Phospho-AKT (Ser473)

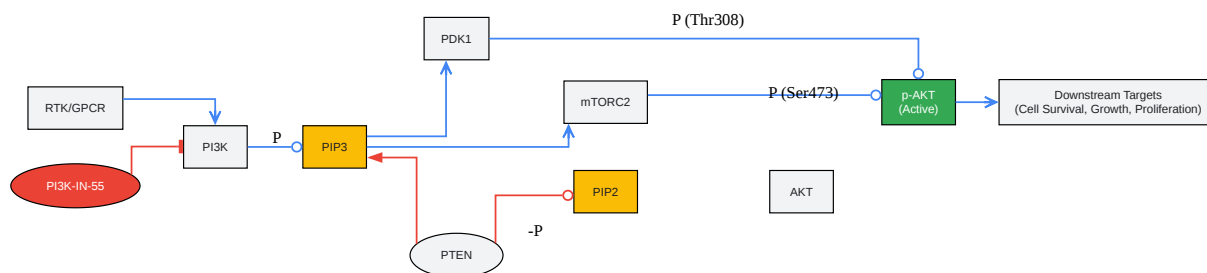
Introduction

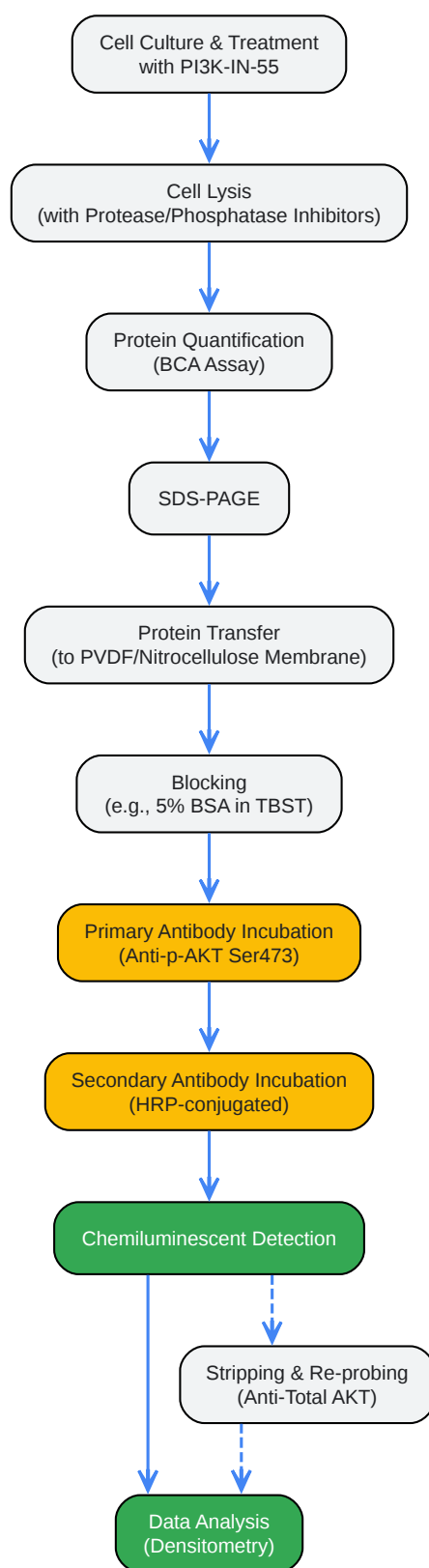
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial intracellular cascade that regulates fundamental cellular activities such as proliferation, growth, survival, and metabolism.[1][2] The activation of PI3K leads to the phosphorylation and subsequent activation of AKT, a serine/threonine kinase.[3] Dysregulation of the PI3K/AKT pathway is a common occurrence in various cancers, making it a significant target for therapeutic intervention.[1][4]

PI3K-IN-55 is a representative inhibitor of the PI3K enzyme. By blocking the catalytic function of PI3K, it prevents the phosphorylation and activation of AKT.[5] The phosphorylation of AKT at Serine 473 (Ser473) is a well-established biomarker for the activation state of the PI3K/AKT pathway.[3][5] Consequently, Western blotting for phosphorylated AKT (p-AKT) is an essential technique to evaluate the pharmacodynamic efficacy of PI3K inhibitors like **PI3K-IN-55**. [5] These application notes offer a comprehensive protocol for conducting a Western blot to measure p-AKT (Ser473) levels in cultured cells after treatment with a PI3K inhibitor.

Signaling Pathway Overview

The PI3K/AKT signaling pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[5] This activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6][7] PIP3 acts as a second messenger, recruiting AKT to the plasma membrane. Here, it is phosphorylated and activated by PDK1 and mTOR Complex 2 (mTORC2), at Thr308 and Ser473 respectively, leading to full activation.[6][7][8] Activated AKT proceeds to phosphorylate a multitude of downstream substrates, thereby regulating various cellular functions.[6] **PI3K-IN-55** inhibits PI3K, thus preventing the formation of PIP3 and subsequent activation of AKT.





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